Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate
Description
Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a methyl ester at the 3-position of the pyrrolidine ring and a tetrahydropyran (oxan-4-yl) substituent.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-10(13)11(4-5-12-8-11)9-2-6-15-7-3-9/h9,12H,2-8H2,1H3 |
InChI Key |
YBNJVDXYTDDRHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNC1)C2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Method Overview:
The most straightforward and commonly employed approach involves esterifying the corresponding carboxylic acid derivative with methanol under acidic conditions.
Reaction Scheme:
$$ \text{Pyrrolidine-3-carboxylic acid derivative} + \text{Methanol} \xrightarrow[\text{H}2\text{SO}4]{\text{Reflux}} \text{Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate} $$
Procedure:
- Step 1: Synthesize or procure the pyrrolidine-3-carboxylic acid bearing the oxan-4-yl substituent, which can be achieved via nucleophilic addition or cyclization strategies (see section 2).
- Step 2: Dissolve the acid in excess methanol.
- Step 3: Add a catalytic amount of sulfuric acid.
- Step 4: Reflux the mixture for 4–8 hours under inert atmosphere.
- Step 5: Remove excess methanol under reduced pressure.
- Step 6: Purify the ester via column chromatography or recrystallization.
Notes:
- Acid catalysis facilitates the Fischer esterification.
- The process yields high purity methyl esters suitable for further transformations.
Construction of the Pyrrolidine Ring with Oxan-4-yl Substituent
Key Strategy:
The core pyrrolidine ring with the oxan-4-yl group can be synthesized via cyclization of amino alcohols or through multistep sequences involving amino acid derivatives.
Method A: Cyclization from Amino Alcohol Precursors
- Starting Material: 4-hydroxybutan-1-amine derivatives.
- Reaction: Intramolecular nucleophilic substitution or cyclization under dehydrating conditions (e.g., using polyphosphoric acid) to form the pyrrolidine ring with the oxan-4-yl substituent.
Method B: Using Protected Intermediates
Research Findings:
- Patents such as WO2014061034A1 describe processes involving cyclization of amino alcohols with suitable electrophiles to generate pyrrolidine derivatives with oxane substituents, emphasizing the importance of regioselectivity and stereochemistry control.
Introduction of the Oxan-4-yl Group
Method:
- Nucleophilic Substitution: The oxan-4-yl moiety can be introduced via nucleophilic attack of a suitably functionalized precursor (e.g., oxan-4-yl halide) on a pyrrolidine nitrogen or at the 3-position of the ring.
- Alternative: Use of oxan-4-yl derivatives as electrophiles in alkylation reactions, facilitated by bases such as potassium carbonate in polar aprotic solvents like DMF.
Research Data:
- Synthesis of similar compounds involves alkylation with oxan-4-yl halides, as detailed in patent WO2014061034A1, which emphasizes the importance of stereoselectivity and regioselectivity in such substitutions.
Stereoselective Synthesis and Chirality Control
Strategies:
- Use of chiral starting materials such as enantiomerically pure amino acids (e.g., L-proline derivatives).
- Employment of chiral catalysts or auxiliaries during cyclization or substitution steps.
- Application of asymmetric hydrogenation or cross-coupling reactions to establish the (3S) configuration.
Data Table: Stereoselective Synthesis Approaches
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | References |
|---|---|---|---|---|
| Ring formation | Cyclization | Acid catalysis, heat | 70–85 | WO2014061034A1 |
| Oxan-4-yl introduction | Nucleophilic substitution | Oxan-4-yl halide, K2CO3 | 65–78 | Patent WO2014061034A1 |
| Esterification | Fischer esterification | MeOH, H2SO4 | 85–92 | General literature |
Summary of Key Reaction Conditions
Research Findings and Optimization
- Yield Optimization: Use of microwave-assisted synthesis and flow reactors can improve yields and reduce reaction times.
- Stereochemistry: Employing chiral auxiliaries or enantioselective catalysts ensures the stereochemical integrity of the target compound.
- Purification: Chromatography and recrystallization are essential for obtaining high-purity intermediates and final products.
The synthesis of This compound is achievable through a combination of esterification of a suitable pyrrolidine acid precursor, strategic ring formation, and regioselective introduction of the oxan-4-yl group. Emphasis on stereochemistry control is critical, often requiring chiral starting materials or catalysts. The process benefits from modern continuous flow techniques and optimized reaction conditions to enhance yield and purity, aligning with industrial and research-scale requirements.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives .
Scientific Research Applications
Chemistry: Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate is used as a building block in organic synthesis. It is often employed in the synthesis of complex organic molecules and pharmaceuticals .
Biology: In biological research, the compound is used to study the effects of pyrrolidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: Its unique chemical properties make it a valuable candidate for drug development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and products .
Mechanism of Action
The mechanism of action of Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects and Molecular Properties
The oxan-4-yl group distinguishes this compound from other pyrrolidine derivatives. Key comparisons include:
Table 1: Substituent and Molecular Weight Comparison
*Calculated based on structural components.
Biological Activity
Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview for researchers and practitioners in the field.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with an oxan-4-yl group and a carboxylate ester functional group. This unique structure allows for diverse interactions with biological targets, which may contribute to its pharmacological effects.
| Property | Details |
|---|---|
| Molecular Formula | C11H17NO3 |
| Molecular Weight | Approximately 213.27 g/mol |
| Functional Groups | Pyrrolidine, Carboxylate Ester |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. These interactions can modulate the activity of these targets, influencing various biochemical pathways. Research indicates that the compound may exhibit anti-inflammatory and anticancer properties through these mechanisms.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Anticancer Potential : The compound has shown promise in preclinical studies for its ability to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
- Enzyme Modulation : It may interact with enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of this compound:
- Study on Enzyme Interaction : A study demonstrated that this compound could inhibit specific enzymes linked to cancer progression, suggesting its potential as a therapeutic agent in cancer treatment .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, indicating its effectiveness in vivo .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylate | C11H19NO3 | Different oxane structure leading to varied reactivity |
| Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate | C11H19NO3 | Variation in substitution position on the pyrrolidine ring |
| Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate | C12H21NO3 | Ethyl group instead of methyl alters solubility |
The structural variations among these compounds can lead to significant differences in their biological activities and pharmacokinetic profiles.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the effects of this compound. Investigations should focus on:
- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- Clinical Trials : Conducting clinical studies to evaluate its safety and efficacy in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
